N-[(2R)-4-(2-cyanopyrrol-1-yl)-1-(4-methylpiperidin-1-yl)-1-oxobutan-2-yl]-1H-indole-4-sulfonamide
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Overview
Description
BI-6901: is a potent and selective small molecule inhibitor of the chemokine receptor CCR10. This compound has shown significant efficacy in preclinical models, particularly in the context of inflammatory diseases. It is primarily used in scientific research to explore the role of CCR10 in various biological processes and diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BI-6901 involves multiple steps, including the formation of key intermediates through various organic reactions. The exact synthetic route is proprietary, but it typically involves the use of advanced organic synthesis techniques such as palladium-catalyzed coupling reactions, nucleophilic substitutions, and selective reductions .
Industrial Production Methods: Industrial production of BI-6901 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of intermediates, and implementing robust purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: BI-6901 undergoes several types of chemical reactions, including:
Oxidation: BI-6901 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within BI-6901, potentially altering its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents into the BI-6901 molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains .
Scientific Research Applications
Chemistry: BI-6901 is used to study the chemical properties and reactivity of CCR10 inhibitors. It serves as a model compound for developing new inhibitors with improved efficacy and selectivity .
Biology: In biological research, BI-6901 is employed to investigate the role of CCR10 in immune cell trafficking and inflammation. It helps elucidate the mechanisms by which CCR10 influences various physiological and pathological processes .
Medicine: BI-6901 has potential therapeutic applications in treating inflammatory diseases, such as contact hypersensitivity and other skin-related conditions. Its ability to inhibit CCR10 makes it a candidate for drug development aimed at modulating immune responses .
Industry: In the pharmaceutical industry, BI-6901 is used as a reference compound for screening and developing new CCR10 inhibitors. It aids in the identification of novel therapeutic agents targeting chemokine receptors .
Mechanism of Action
Molecular Targets and Pathways: BI-6901 exerts its effects by selectively binding to the chemokine receptor CCR10. This binding inhibits the interaction between CCR10 and its ligands, CCL27 and CCL28, thereby blocking downstream signaling pathways involved in immune cell migration and inflammation .
Comparison with Similar Compounds
BI-6902: A structurally related compound used as a negative control in research studies.
BI-6536: The racemate of BI-6901 and BI-6902, used in various functional assays
Uniqueness: BI-6901 is unique due to its high selectivity and potency as a CCR10 antagonist. Unlike other similar compounds, it has demonstrated significant efficacy in preclinical models of inflammation, making it a valuable tool for scientific research and potential therapeutic development .
Properties
IUPAC Name |
N-[(2R)-4-(2-cyanopyrrol-1-yl)-1-(4-methylpiperidin-1-yl)-1-oxobutan-2-yl]-1H-indole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3S/c1-17-8-13-28(14-9-17)23(29)21(10-15-27-12-3-4-18(27)16-24)26-32(30,31)22-6-2-5-20-19(22)7-11-25-20/h2-7,11-12,17,21,25-26H,8-10,13-15H2,1H3/t21-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJXJOWXAFLRTE-OAQYLSRUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C(CCN2C=CC=C2C#N)NS(=O)(=O)C3=CC=CC4=C3C=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C(=O)[C@@H](CCN2C=CC=C2C#N)NS(=O)(=O)C3=CC=CC4=C3C=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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